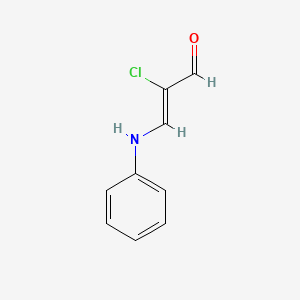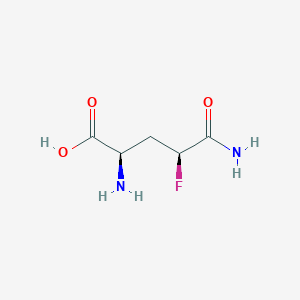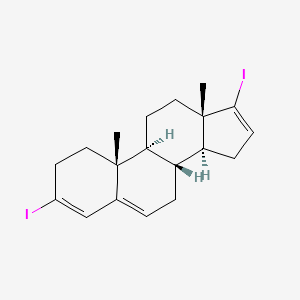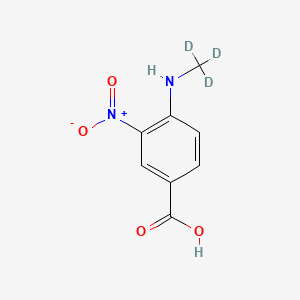
4-(Methylamino)-3-nitrobenzoic-d3 Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylamino)-3-nitrobenzoic-d3 Acid is a deuterated derivative of 4-(Methylamino)-3-nitrobenzoic Acid. This compound is characterized by the presence of a methylamino group and a nitro group attached to a benzoic acid core. The deuterium atoms replace the hydrogen atoms, which can be useful in various scientific studies, particularly in spectroscopy and kinetic isotope effect studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-3-nitrobenzoic-d3 Acid typically involves the nitration of a suitable benzoic acid derivative followed by the introduction of the methylamino group. The nitration can be achieved using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The methylamino group can be introduced via a nucleophilic substitution reaction using methylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methylamino)-3-nitrobenzoic-d3 Acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The methylamino group can be oxidized to a nitroso or nitro group under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Methylamine or other nucleophiles in a suitable solvent.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-(Methylamino)-3-aminobenzoic-d3 Acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: 4-(Nitroso)-3-nitrobenzoic-d3 Acid or 4-(Nitro)-3-nitrobenzoic-d3 Acid.
Aplicaciones Científicas De Investigación
4-(Methylamino)-3-nitrobenzoic-d3 Acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Employed in labeling studies to track metabolic pathways and interactions within biological systems.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism of action of 4-(Methylamino)-3-nitrobenzoic-d3 Acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their function. The deuterium atoms can influence reaction rates and pathways due to the kinetic isotope effect, making it a valuable tool in mechanistic studies.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Methylamino)-3-nitrobenzoic Acid
- 4-(Amino)-3-nitrobenzoic Acid
- 4-(Methylamino)-3-aminobenzoic Acid
Uniqueness
4-(Methylamino)-3-nitrobenzoic-d3 Acid is unique due to the presence of deuterium atoms, which provide distinct advantages in spectroscopic studies and kinetic analyses. The deuterium labeling allows for precise tracking and differentiation from non-deuterated analogs in complex mixtures.
Propiedades
Fórmula molecular |
C8H8N2O4 |
|---|---|
Peso molecular |
199.18 g/mol |
Nombre IUPAC |
3-nitro-4-(trideuteriomethylamino)benzoic acid |
InChI |
InChI=1S/C8H8N2O4/c1-9-6-3-2-5(8(11)12)4-7(6)10(13)14/h2-4,9H,1H3,(H,11,12)/i1D3 |
Clave InChI |
KSMLIIWEQBYUKA-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
SMILES canónico |
CNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,4R,6R,7R,7aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-[[(2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-3,4-dihydro-2H-pyran-4-yl]oxy]-7-hydroxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13441177.png)
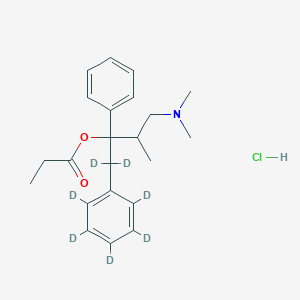
![N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13441199.png)
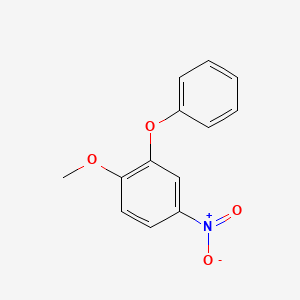
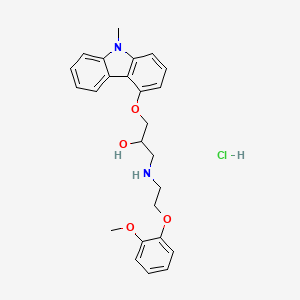
![1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-](/img/structure/B13441215.png)
